molecular formula C7H5N3O2 B13443227 2-Amino-6-cyanoisonicotinic acid

2-Amino-6-cyanoisonicotinic acid

Cat. No.: B13443227
M. Wt: 163.13 g/mol
InChI Key: OVPCQUHZAAYYRJ-UHFFFAOYSA-N
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Description

2-Amino-6-cyanoisonicotinic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 2-position and a cyano group at the 6-position on the isonicotinic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-cyanoisonicotinic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where the amino group of isonicotinic acid reacts with cyanoacetic acid under specific conditions to form the desired product . Another method involves the direct amination of 6-cyanoisonicotinic acid using ammonia or other amine sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-cyanoisonicotinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Amino-6-cyanoisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Amino-6-cyanoisonicotinic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its binding to enzymes and receptors, leading to the modulation of biological activities. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives such as 2-Amino-6-methylnicotinic acid and 2-Amino-6-chloronicotinic acid .

Uniqueness

2-Amino-6-cyanoisonicotinic acid is unique due to the presence of both amino and cyano groups on the isonicotinic acid framework, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

2-amino-6-cyanopyridine-4-carboxylic acid

InChI

InChI=1S/C7H5N3O2/c8-3-5-1-4(7(11)12)2-6(9)10-5/h1-2H,(H2,9,10)(H,11,12)

InChI Key

OVPCQUHZAAYYRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)N)C(=O)O

Origin of Product

United States

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